5-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring substituted at the 2-position with an anilide . The compound also contains a methoxyphenyl group and a piperazinyl group . The InChI string for this compound isInChI=1S/C18H22BrN3O3/c1-24-15-5-3-2-4-14 (15)22-12-10-21 (11-13-22)9-8-20-18 (23)16-6-7-17 (19)25-16/h2-7H,8-13H2,1H3, (H,20,23)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 408.3 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has six rotatable bonds . The topological polar surface area is 58 Ų . The compound has a complexity of 432 .Scientific Research Applications
Synthesis and Derivative Development
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their utility in drug development (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020, Molecules).
Pharmacological Studies
- Research on derivatives like WAY-100635 and GR127935, which share structural similarities with piperazine-based compounds, have been conducted to understand their effects on serotonin-containing neurons and their potential as 5-HT receptor antagonists, elucidating their role in neural signaling and potential therapeutic applications (R. Craven, D. Grahame-Smith, & N. Newberry, 1994, European journal of pharmacology).
Antimicrobial Activities
- Some azole derivatives, starting from furan-2-carbohydrazide, were synthesized and evaluated for their antimicrobial activities. These compounds showed activity against various microorganisms, indicating the potential of furan derivatives in developing new antimicrobial agents (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, & S. Karaoglu, 2013, Acta poloniae pharmaceutica).
Therapeutic Agent Development
- The design and synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling were conducted, showing significant anti-bacterial activities against clinically isolated drug-resistant bacteria. This research underscores the potential of furan-carboxamide derivatives in combating drug-resistant infections and their role in developing new therapeutic agents (A. Siddiqa, M. Zubair, Muhammad Bilal, N. Rasool, M. Qamar, A. Khalid, Gulraiz Ahmad, M. Imran, Sajid Mahmood, & G. A. Ashraf, 2022, Pharmaceuticals).
properties
IUPAC Name |
5-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O5S.ClH/c1-26-14-2-4-15(5-3-14)28(24,25)22-12-10-21(11-13-22)9-8-20-18(23)16-6-7-17(19)27-16;/h2-7H,8-13H2,1H3,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNSWAAYCYWQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(O3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride |
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